CID 136274564

Description

CID 136274564 is a compound cataloged in PubChem, a public database for chemical structures and biological activities. The evidence primarily references other compounds, such as oscillatoxin derivatives (CIDs 101283546, 185389, etc.) , betulin-derived inhibitors (CIDs 72326, 64971, etc.) , and boronic acid analogs (CIDs 53216313, 1403909, etc.) . To address this gap, the following sections will outline a generalized framework for comparing structurally or functionally similar compounds, drawing on methodologies and examples from the evidence.

Properties

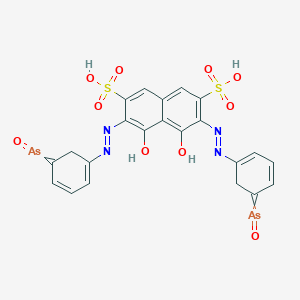

Molecular Formula |

C22H16As2N4O10S2 |

|---|---|

Molecular Weight |

710.4 g/mol |

InChI |

InChI=1S/C22H16As2N4O10S2/c29-21-18-11(7-16(39(33,34)35)19(21)27-25-14-5-1-3-12(9-14)23-31)8-17(40(36,37)38)20(22(18)30)28-26-15-6-2-4-13(10-15)24-32/h1-8,29-30H,9-10H2,(H,33,34,35)(H,36,37,38) |

InChI Key |

IAXPLJFWHWFHPY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=[As]=O)C=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC(=[As]=O)C4)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 136274564 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves multi-step synthesis processes, including the use of catalysts, solvents, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: CID 136274564 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

CID 136274564 has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a potential therapeutic agent or a tool for studying biological processes. In industry, it could be utilized in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of CID 136274564 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and the target molecules. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison framework based on analogous compounds:

Structural Comparison

Structural similarity is often assessed via 2D/3D overlays and functional group analysis. For example:

- Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a methyl group substitution, altering steric hindrance and binding affinity .

- Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid backbone but differ in oxidation states, impacting solubility and pharmacological activity .

A hypothetical comparison for CID 136274564 might involve:

| Parameter | This compound | Hypothetical Analog 1 | Hypothetical Analog 2 |

|---|---|---|---|

| Molecular Formula | Not available | C₁₀H₁₅NO₃ | C₉H₁₃BrO₂ |

| Functional Groups | Unknown | Amide, hydroxyl | Ester, bromide |

| Ring Systems | Unknown | Bicyclic | Aromatic |

(Note: This table is illustrative; structural data for this compound is absent in the evidence.)

Physicochemical Properties

Key parameters include LogP , solubility , and bioavailability scores , as exemplified by compounds in and :

- CAS 34743-49-2 (CID 1403909) : LogP ~2.0, solubility 0.695 mg/mL, high GI absorption .

- CAS 1046861-20-4 (CID 53216313) : LogP ~2.15, solubility 0.24 mg/mL, moderate bioavailability .

A comparison template for this compound might include:

| Property | This compound | CAS 34743-49-2 | CAS 1046861-20-4 |

|---|---|---|---|

| LogP (iLOGP) | Unknown | 2.04 | 0.0 |

| Solubility (mg/mL) | Unknown | 0.695 | 0.24 |

| Bioavailability Score | Unknown | 0.55 | 0.55 |

Limitations and Recommendations

The absence of direct data for this compound in the provided evidence limits specificity. To address this:

Consult PubChem : Retrieve structural and bioactivity data for CID 136274562.

Expand Sources : Use databases like ChEMBL or SciFinder for pharmacological profiles.

Apply Frameworks : Use methodologies from , and 11–12 for systematic comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.